molecular formula C24H26O3 B1343571 Ethyl 8-oxo-8-(9-phenanthryl)octanoate CAS No. 898752-94-8

Ethyl 8-oxo-8-(9-phenanthryl)octanoate

Cat. No.: B1343571
CAS No.: 898752-94-8
M. Wt: 362.5 g/mol
InChI Key: GEJMVDOTFHRTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-oxo-8-(9-phenanthryl)octanoate is an organic compound with the molecular formula C24H26O3 It is characterized by the presence of a phenanthrene ring system attached to an octanoate chain with an oxo group at the eighth position

Scientific Research Applications

Ethyl 8-oxo-8-(9-phenanthryl)octanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-oxo-8-(9-phenanthryl)octanoate typically involves the esterification of 8-oxo-8-(9-phenanthryl)octanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely employ continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction conditions would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-8-(9-phenanthryl)octanoate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester or amide derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 8-oxo-8-(9-phenanthryl)octanoate involves its interaction with various molecular targets. The phenanthrene ring system can intercalate with DNA, potentially affecting gene expression and cellular processes. The oxo group can participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-oxo-8-(9-anthryl)octanoate
  • Ethyl 8-oxo-8-(9-naphthyl)octanoate
  • Ethyl 8-oxo-8-(9-fluorenyl)octanoate

Uniqueness

Ethyl 8-oxo-8-(9-phenanthryl)octanoate is unique due to the presence of the phenanthrene ring system, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and reactivity profiles.

Properties

IUPAC Name

ethyl 8-oxo-8-phenanthren-9-yloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3/c1-2-27-24(26)16-6-4-3-5-15-23(25)22-17-18-11-7-8-12-19(18)20-13-9-10-14-21(20)22/h7-14,17H,2-6,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJMVDOTFHRTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645610
Record name Ethyl 8-oxo-8-(phenanthren-9-yl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-94-8
Record name Ethyl 8-oxo-8-(phenanthren-9-yl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.